
1-(Furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.254. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities of Oxadiazole Derivatives
Oxadiazole derivatives, including the specific compound , exhibit a wide range of biological activities. Research has shown that 1,3,4-oxadiazole, a core structure related to the compound of interest, plays a crucial role in binding with various enzymes and receptors in biological systems. This interaction elicits diverse bioactivities, making oxadiazole derivatives promising candidates for the development of new medicinal agents. These derivatives have demonstrated significant antimicrobial, anticancer, anti-inflammatory, and other medicinal properties, underscoring their potential in therapeutic applications. Notably, the structural feature of the 1,3,4-oxadiazole ring facilitates effective binding, highlighting the compound's relevance in scientific research aimed at treating various ailments (Verma et al., 2019).
Antimicrobial Potential
The antimicrobial properties of 1,3,4-oxadiazole derivatives have been extensively studied, revealing their effectiveness against a broad spectrum of microbial pathogens. These derivatives have shown promising antibacterial, antifungal, antiprotozoal, and antiviral activities. In some cases, their antimicrobial efficacy surpasses that of existing antibiotics and antimicrobial agents, making them valuable for further exploration in drug development. Such findings indicate the potential of these compounds in addressing the global challenge of antimicrobial resistance (Glomb & Świątek, 2021).
Chemical Sensing Applications
Beyond their biological applications, 1,3,4-oxadiazoles have shown potential in chemical sensing, particularly in the detection of metal ions. The molecular structure of these compounds, including the presence of nitrogen and oxygen donor atoms, makes them suitable for use as chemosensors. They have been utilized in the development of sensors for selective metal-ion detection, demonstrating high sensitivity and specificity. This application is significant in environmental monitoring and industrial processes, where accurate detection of metal ions is crucial (Sharma et al., 2022).
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-4-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-13-12(18-14-8)9-5-11(16)15(6-9)7-10-3-2-4-17-10/h2-4,9H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHVZKXOVGIRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(=O)N(C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
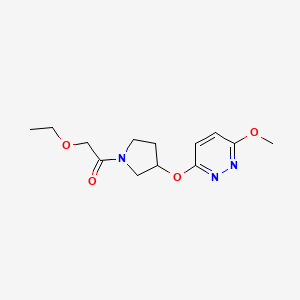
![1-(2,2,2-Trifluoroethyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2685341.png)
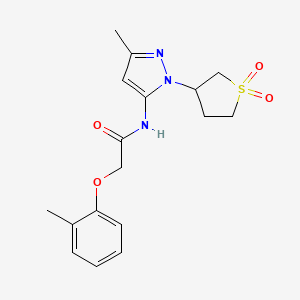
![5-benzyl-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2685350.png)
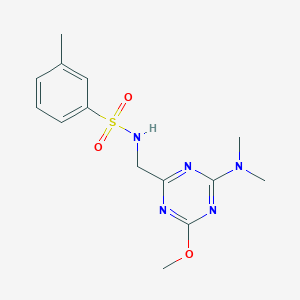
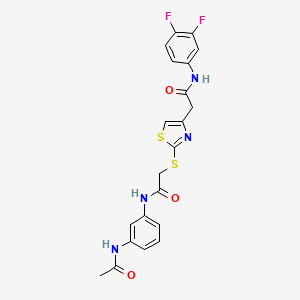
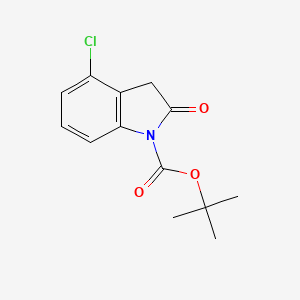

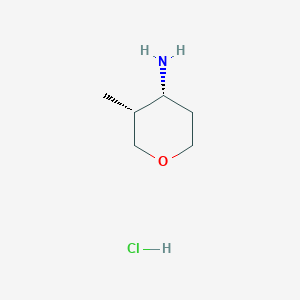
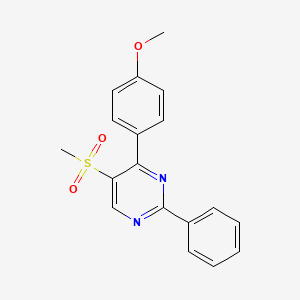
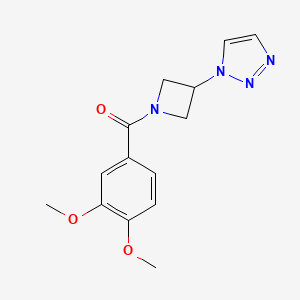
![Methyl 2-[[1-(5-chloro-2-methylphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate](/img/structure/B2685359.png)

![(E)-N-(4-chlorobenzo[d]thiazol-7-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2685362.png)
